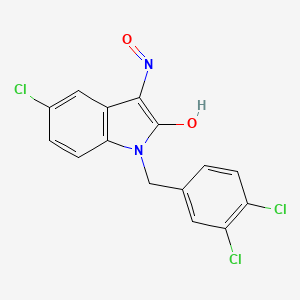

5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime (commonly referred to as 5-chloro-1-DCB) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying the effects of various biochemical and physiological processes.

Applications De Recherche Scientifique

Synthesis and Reactivity in Organic Chemistry

The compound has been utilized in the synthesis of various derivatives, especially in the field of heterocyclic chemistry. For instance, the synthesis of different heterocyclic systems derived from 5-Chloroisatin, a closely related compound, has been reported. These derivatives are often used as starting materials for further chemical reactions and drug synthesis (Tribak et al., 2017).

Antioxidant and Anticancer Properties

Studies have shown that derivatives of 5-Chloro-1H-indole-2,3-dione demonstrate significant antioxidant activities. Some derivatives, such as 5-chloro-3H-spiro-[1,3-benzothiazole-2,3′-indole]-2′(1′H)-one, exhibited potent scavenging activities against radicals and strong inhibitory capacity on lipid peroxidation. Certain derivatives also showed promising results in anticancer assays, particularly against lung and renal cancer cell lines (Ermut et al., 2014).

Antituberculosis Activity

1H-indole-2,3-dione derivatives, including those related to 5-Chloro-1H-indole-2,3-dione, have been synthesized and evaluated for their antituberculosis activity. These compounds showed significant inhibitory activity against Mycobacterium tuberculosis, demonstrating their potential in antituberculosis drug development (Karalı et al., 2007).

Activation of Human IK and SK Ca2+ Activated K+ Channels

Related compounds, such as 6,7-dichloro-1H-indole-2,3-dione 3-oxime, have been identified as potent activators of human Ca2+ activated K+ channels of SK and IK types. These findings are significant in understanding the modulation of these channels, which could have implications in various physiological processes and potential therapeutic applications (Strøbaek et al., 2004).

Antibacterial and Antifungal Properties

Several studies have explored the antibacterial and antifungal properties of isatin derivatives, including 5-chloroindoline-2,3-dione derivatives. These compounds have shown promising results against a range of pathogenic bacteria and fungi, indicating their potential in developing new antimicrobial agents (Khalid et al., 2020).

Propriétés

IUPAC Name |

5-chloro-1-[(3,4-dichlorophenyl)methyl]-3-nitrosoindol-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3N2O2/c16-9-2-4-13-10(6-9)14(19-22)15(21)20(13)7-8-1-3-11(17)12(18)5-8/h1-6,21H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAZCZROJXEAJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=C2O)N=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201161213 |

Source

|

| Record name | 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201161213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime | |

CAS RN |

303740-88-7 |

Source

|

| Record name | 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201161213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2404546.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2404547.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one](/img/structure/B2404552.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide](/img/structure/B2404555.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate](/img/structure/B2404561.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2404565.png)

![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2404567.png)